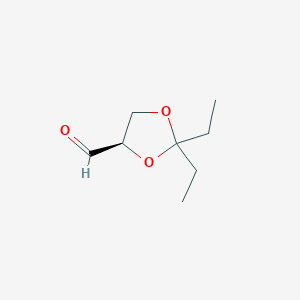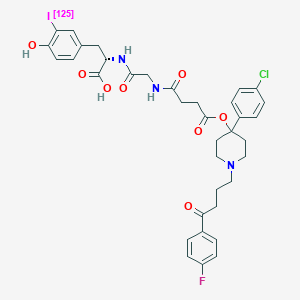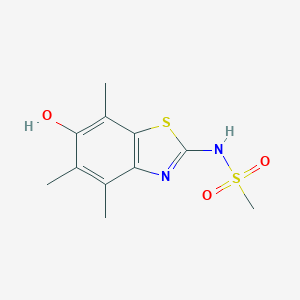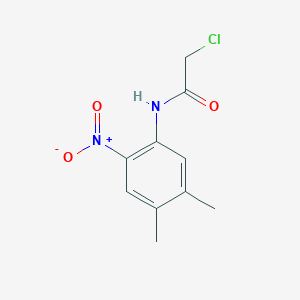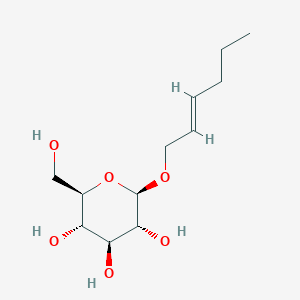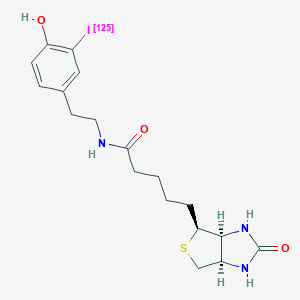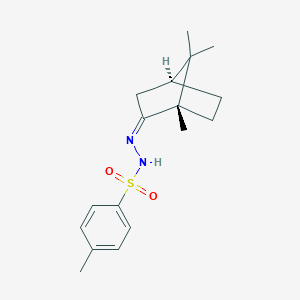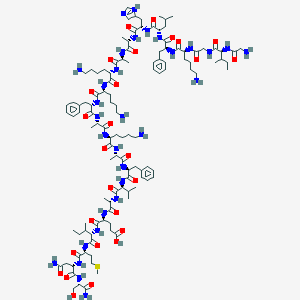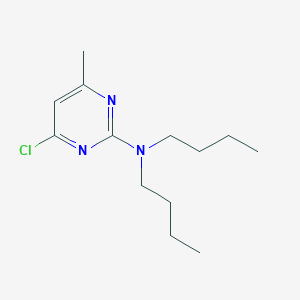
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine, also known as DCMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCMP is a heterocyclic compound that contains a pyrimidine ring and a chlorine atom. In
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is not well-understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA. By inhibiting thymidylate synthase, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine can prevent the replication of cancer cells and inhibit tumor growth.
Efectos Bioquímicos Y Fisiológicos
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. In animal studies, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to have a low toxicity profile and is well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is its well-established synthesis method, which allows for the production of large quantities of the compound. N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is also relatively stable and can be stored for long periods of time. However, one of the limitations of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine and its potential applications.
Direcciones Futuras
There are several future directions for the research of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine. One area of interest is the development of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine derivatives with improved solubility and bioavailability. Another area of interest is the study of the potential applications of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine in nanotechnology and material science. Additionally, more research is needed to fully understand the mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine and its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is a chemical compound with significant potential in various fields, including medicinal chemistry, agriculture, and material science. The synthesis method of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is well-established, and the compound has been shown to have antitumor activity, increase crop yields, and serve as a precursor for the synthesis of functional materials. However, more research is needed to fully understand the mechanism of action of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine and its potential applications.
Métodos De Síntesis
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine can be synthesized through a multi-step process that involves the reaction of 4-chloro-6-methylpyrimidine-2,5-diamine with butyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydride and n-butyl bromide to obtain N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine. The synthesis method of N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine is well-established and has been reported in various scientific publications.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been shown to have antitumor activity and can inhibit the growth of cancer cells. In agriculture, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been used as a plant growth regulator and has been shown to increase the yield of crops. In material science, N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine has been used as a precursor for the synthesis of various functional materials.
Propiedades
Número CAS |
111697-11-1 |
|---|---|
Nombre del producto |
N,N-Dibutyl-4-chloro-6-methylpyrimidin-2-amine |
Fórmula molecular |
C13H22ClN3 |
Peso molecular |
255.79 g/mol |
Nombre IUPAC |
N,N-dibutyl-4-chloro-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C13H22ClN3/c1-4-6-8-17(9-7-5-2)13-15-11(3)10-12(14)16-13/h10H,4-9H2,1-3H3 |
Clave InChI |
WXUTUXQIZCCXMK-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=NC(=CC(=N1)Cl)C |
SMILES canónico |
CCCCN(CCCC)C1=NC(=CC(=N1)Cl)C |
Sinónimos |
2-DIBUTYLAMINO-4-CHLORO-6-METHYLPYRIMIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



